Luteolin

Catalog No.
S533862
CAS No.
491-70-3
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteolin

CAS Number

491-70-3

Product Name

Luteolin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H

InChI Key

IQPNAANSBPBGFQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BRN 0292084; C.I. 75590; C.I. Natural Yellow 2; CCRIS 3790; Cyanidenon 1470; Digitoflavone; Flacitran; Luteoline; Luteolol; Salifazide; Luteolin

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O

The exact mass of the compound Luteolin is 286.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavone utilized extensively as an analytical reference standard, a starting material for semi-synthetic flavonoid derivatives, and a bioactive benchmark in chemoinformatics[1]. Structurally distinguished from flavonols like quercetin by the absence of a 3-hydroxyl group, and from other flavones like apigenin by the presence of a 3',4'-catechol moiety, luteolin offers a unique balance of high radical scavenging capacity and altered auto-oxidation kinetics [2]. Its specific coordination chemistry and stability profile make it a critical procurement choice for applications requiring robust metal chelation without the rapid degradation pathways typical of 3-hydroxyflavonoids [3].

Substituting luteolin with more commonly procured flavonoids like quercetin or apigenin fundamentally alters experimental and formulation outcomes [1]. While quercetin is often used as a generic antioxidant substitute, its 3-hydroxyl group makes it highly susceptible to transition-metal-catalyzed auto-oxidation, leading to rapid degradation and pro-oxidant behavior in aqueous or metal-rich environments [2]. Conversely, replacing luteolin with apigenin sacrifices the 3',4'-catechol moiety, effectively eliminating its high-affinity metal chelation capacity and drastically reducing its radical scavenging efficacy [3]. For assays requiring stable metal coordination or specific enzyme inhibition, generic substitution compromises reproducibility and quantitative accuracy [1].

Xanthine Oxidase (XO) Inhibition: Luteolin vs. Quercetin

In comparative in vitro enzymatic assays, luteolin demonstrates a significantly higher binding affinity and inhibitory potency against xanthine oxidase than its flavonol counterpart, quercetin [1]. The absence of the 3-hydroxyl group in luteolin optimizes its fit within the enzyme's binding pocket, yielding an IC50 of 1.0 µM, compared to 11.0 µM for quercetin and 3.5 µM for apigenin [1].

Evidence DimensionXanthine Oxidase Inhibitory Activity (IC50)
Target Compound DataIC50 = 1.0 µM
Comparator Or BaselineQuercetin (IC50 = 11.0 µM) and Apigenin (IC50 = 3.5 µM)
Quantified DifferenceLuteolin exhibits 11-fold greater inhibitory potency than quercetin.
ConditionsIn vitro enzymatic assay.

Justifies the procurement of luteolin over quercetin as a highly sensitive positive control or reference standard in purine metabolism and hyperuricemia assays.

Chemical Stability in Transition-Metal Environments: Luteolin vs. Apigenin and Quercetin

Flavonoid stability in cell culture media or aqueous formulations is heavily dependent on transition metal interactions. When exposed to Fe2+ or Cu2+, luteolin forms stable metal complexes via its 3',4'-catechol and 5-hydroxyl/4-keto sites, which decreases its degradation rate [1]. In contrast, apigenin (lacking the catechol group) cannot effectively chelate these ions and suffers increased degradation, while quercetin (possessing a 3-hydroxyl group) undergoes promoted auto-oxidation and pro-oxidant conversion in the presence of Cu2+[1].

Evidence DimensionChemical stability and degradation trajectory in metal-rich media
Target Compound DataEnhanced stability via 1.5 eq metal chelation
Comparator Or BaselineApigenin (Increased degradation) and Quercetin (Promoted auto-oxidation)
Quantified DifferenceLuteolin resists degradation by forming stable chelates, whereas apigenin and quercetin degrade or oxidize rapidly under identical metal-rich conditions.
ConditionsAqueous solutions at 37 °C with Fe2+/Cu2+ addition.

Critical for selecting a flavonoid for liquid formulations or cell-culture media where trace transition metals cause baseline degradation of alternative compounds.

Target-Specific Enzyme Inhibition (LDHA): Luteolin vs. Quercetin

Luteolin exhibits superior target-specific inhibition of Lactate Dehydrogenase A (LDHA), a key enzyme in aerobic glycolysis, compared to quercetin [1]. Structural analysis reveals that the specific hydroxylation pattern of luteolin (lacking the 3-OH but retaining the A-ring and C-ring configuration) enhances its interaction with the NADH binding site, resulting in an IC50 of 1.792 µM, whereas quercetin only demonstrates moderate inhibitory potential with an IC50 between 33.0 and 86.6 µM [1].

Evidence DimensionLactate Dehydrogenase A (LDHA) Inhibitory Activity (IC50)
Target Compound DataIC50 = 1.792 µM
Comparator Or BaselineQuercetin (IC50 = 33.007 - 86.643 µM)
Quantified DifferenceLuteolin demonstrates >18-fold stronger inhibition of LDHA than quercetin.
ConditionsIn vitro LDHA enzymatic inhibition assay.

Highlights luteolin's superior binding affinity in specific target-based drug discovery workflows compared to the generic quercetin baseline.

Radical Scavenging Capacity: Luteolin vs. Apigenin

The presence of the 3',4'-catechol moiety in luteolin provides a massive quantitative advantage in radical scavenging over apigenin, which possesses only a single 4'-hydroxyl group on its B-ring [1]. In standardized DPPH radical scavenging assays, luteolin achieves an IC50 of approximately 2.099 µg/mL, whereas apigenin exhibits the lowest activity among tested flavones, failing to reach comparable IC50 thresholds under identical conditions [1].

Evidence DimensionDPPH Radical Scavenging Activity (IC50)
Target Compound DataIC50 = 2.099 µg/mL
Comparator Or BaselineApigenin (Lowest activity, significantly higher IC50)
Quantified DifferenceLuteolin provides exponentially higher radical quenching capacity due to the ortho-dihydroxy (catechol) structure.
ConditionsIn vitro DPPH radical scavenging assay.

Ensures buyers do not substitute apigenin for luteolin in antioxidant formulations or radical-quenching material science applications.

Reference Standard for Xanthine Oxidase and LDHA Assays

Due to its low micromolar IC50 values (1.0 µM for XO and 1.792 µM for LDHA), luteolin is the preferred positive control and reference standard over quercetin and apigenin for calibrating enzymatic inhibition assays in metabolic and oncological research [REFS-1, REFS-3].

Formulation in Metal-Rich or Aqueous Media

In liquid formulations, cell culture media, or complex matrices where trace transition metals (Fe2+/Cu2+) are present, luteolin is the optimal choice. Its lack of a 3-hydroxyl group prevents the rapid auto-oxidation and pro-oxidant behavior characteristic of quercetin, ensuring batch-to-batch stability [2].

Precursor for Stable Metal-Flavonoid Chelates

Luteolin's dual coordination sites (the 3',4'-catechol and the 5-hydroxyl/4-keto groups) allow it to form highly stable metal-organic complexes. This makes it a superior starting material compared to apigenin for synthesizing functional metal-flavonoid nanomaterials and chelation therapies [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

286.04773803 Da

Monoisotopic Mass

286.04773803 Da

Boiling Point

348.61°C (rough estimate)

Heavy Atom Count

21

LogP

2.53 (LogP)
2.53

Appearance

Solid powder

Melting Point

329.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KUX1ZNC9J2

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 51 of 52 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Luteolin is a naturally-occurring flavonoid, with potential anti-oxidant, anti-inflammatory, apoptosis-inducing and chemopreventive activities. Upon administration, luteolin scavenges free radicals, protects cells from reactive oxygen species (ROS)-induced damage and induces direct cell cycle arrest and apoptosis in tumor cells. This inhibits tumor cell proliferation and suppresses metastasis.

Pictograms

Irritant

Irritant

Other CAS

491-70-3

Metabolism Metabolites

Luteolin has known human metabolites that include Luteolin-7-glucuronide and (2S,3S,4S,5R)-6-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Luteolin
Bismite

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Popov AM, Krivoshapko ON, Klimovich AA, Artyukov AA. [Biological activity and mechanisms of therapeutic action of rosmarinic acid, luteolin and its sulphated derivatives]. Biomed Khim. 2016 Jan-Feb;62(1):22-30. doi: 10.18097/PBMC20166201022. Review. Russian. PubMed PMID: 26973183.
2: Nabavi SF, Braidy N, Gortzi O, Sobarzo-Sanchez E, Daglia M, Skalicka-Woźniak K, Nabavi SM. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain Res Bull. 2015 Oct;119(Pt A):1-11. doi: 10.1016/j.brainresbull.2015.09.002. Epub 2015 Sep 8. Review. PubMed PMID: 26361743.
3: Gray AL, Stephens CA, Bigelow RL, Coleman DT, Cardelli JA. The polyphenols (-)-epigallocatechin-3-gallate and luteolin synergistically inhibit TGF-β-induced myofibroblast phenotypes through RhoA and ERK inhibition. PLoS One. 2014 Oct 1;9(10):e109208. doi: 10.1371/journal.pone.0109208. PMID: 25272043; PMCID: PMC4182889.
4: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.
5: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.

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